Lipophilicity Difference from Des-Chloro Parent
The addition of a chlorine atom at the para position of the C-3 phenyl ring increases calculated lipophilicity relative to the unsubstituted phenyl analog. The 4-chlorophenyl derivative has a computed LogP of approximately 2.8, compared with approximately 2.2 for the des-chloro parent (4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate, CAS 618390-85-5), based on ChemDraw Professional v20 prediction [1]. This ~0.6 log unit increase translates to a roughly 4-fold higher theoretical octanol-water partition coefficient.
| Evidence Dimension | Computed partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.8 |
| Comparator Or Baseline | 4-Oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate (CAS 618390-85-5); cLogP ≈ 2.2 |
| Quantified Difference | ΔcLogP ≈ +0.6 (≈4-fold higher predicted lipophilicity) |
| Conditions | ChemDraw Professional v20 prediction (fragment-based method); no experimental logP available |
Why This Matters
Higher predicted lipophilicity may improve membrane permeability but could also reduce aqueous solubility, directly influencing formulation strategy in early drug discovery.
- [1] InterBioScreen ID STOCK1N-38263. Chembase. 4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate. http://www.chembase.cn/substance-470995.html (accessed 2026-05-06). View Source
